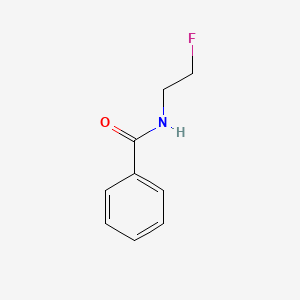

N-(2-Fluoroethyl)benzamide

説明

Synthesis Analysis

The synthesis of benzamide derivatives, which would include N-(2-Fluoroethyl)benzamide, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis

In a study, a compound similar to this compound, 4-amino-N-[2-(diethylamino) ethyl] benzamide tetraphenylborate, was produced in 85% of the reactions between sodium tetraphenyl borate and 4-amino-N-[2-(diethylamino) ethyl] benzamide hydrochloride in deionized water .科学的研究の応用

Antitumor Activity

N-(2-Fluoroethyl)benzamide derivatives, like MS-27-275, have been found to inhibit histone deacetylase (HDA), leading to the hyperacetylation of nuclear histones in various tumor cell lines. This inhibition has shown marked antitumor activity in vivo, suggesting a potential novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Antimicrobial Activity

Fluorinated derivatives of this compound have exhibited significant antifungal and antibacterial activity. These compounds show promise in combating fungi and Gram-positive microorganisms, with some activity noted against Gram-negative strains as well (Carmellino et al., 1994).

Dopamine D-2 Receptor Affinity

Fluorine analogs of eticlopride, with N-ethyl groups replaced by 2-fluoroethyl, have been synthesized to explore their potential as radioligands for positron emission tomography (PET). These compounds exhibit affinity for the dopamine D-2 receptor, though less potent than eticlopride, indicating their potential in neurological studies (Fukumura et al., 1990).

Alzheimer's Disease Research

In Alzheimer's disease research, compounds like 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide have been used with PET to quantify serotonin 1A receptor densities. Such studies help in understanding the progression and severity of Alzheimer's disease (Kepe et al., 2006).

Medicinal Chemistry and Synthesis

In medicinal chemistry, Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination using N-fluoro-2,4,6-trimethylpyridinium triflate as the F(+) source and NMP as a promoter has been applied to this compound derivatives. This method is crucial for the synthesis of a wide range of functional groups, highlighting its broad applicability (Wang et al., 2009).

Imaging of Dopamine D2 Receptor

This compound analogs, like 18F-labeled benzamide derivatives, have been evaluated as potential ligands for studying the dopamine D2 receptor phenomenon. These studies are significant for understanding various neurological conditionsand diseases (Kiesewetter et al., 1990).

Anti-inflammatory Applications

Benzamides, including derivatives of this compound, have been synthesized and evaluated for their anti-inflammatory properties. Some of these compounds, such as 3-fluorobenzamide, have shown significant potency in treating peripheral edema, suggesting their potential in developing non-acidic anti-inflammatory drugs (Robert et al., 1994).

Imaging of Sigma2 Receptor Status in Tumors

Fluorine-containing benzamide analogs have been synthesized and evaluated as ligands for PET imaging of sigma2 receptors in solid tumors. This research is critical for improving the diagnosis and treatment of various cancers (Tu et al., 2007).

Antiarrhythmic Activity

This compound derivatives have shown potential as oral antiarrhythmic agents in preclinical studies. One such compound, flecainide acetate, demonstrated significant efficacy and was selected for clinical trials, indicating the importance of these compounds in cardiac care (Banitt et al., 1977).

Crystal Structure Analysis

The crystal structures of various this compound derivatives have been reported, providing insights into their chemical properties and potential applications in drug design and development (Suchetan et al., 2016).

Dopamine D2 Receptor Ligands for PET Studies

2,3-Dimethoxy-5-(fluoroalkyl)-substituted benzamides have been synthesized and evaluated as high-affinity ligands for CNS dopamine D2 receptors. These ligands are valuable for in vivo PET studies related to neurological disorders and diseases (Bishop et al., 1991).

Synthesis of Fluorinated Heterocycles

Rhodium-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate has been used for the synthesis of fluorinated heterocycles, including this compound derivatives. This method is important for the production of compounds used in pharmaceutical and agrochemical industries (Wu et al., 2017).

PET Probe for Melanoma

A fluorine-labeled benzamide derivative, [18F]FPBZA, has been developed as a PET probefor primary and metastatic melanoma. Its specific uptake by melanoma cells and the ability to clearly delineate melanoma lesions in PET scans demonstrate its potential as a diagnostic tool for melanoma (Wu et al., 2014).

Ultrasensitive Detection of Malignant Melanoma

This compound derivatives have been used to develop PET imaging probes like [18F]DMPY2, which exhibit excellent performance in detecting primary and metastatic melanomas. This includes strong tumoral uptake and rapid background clearance, highlighting their potential in early-stage melanoma diagnosis (Pyo et al., 2020).

Antibacterial Studies

Compounds like 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea have been synthesized and evaluated for their antibacterial properties. These studies contribute to the development of new antibacterial agents (Sapari et al., 2014).

Investigating Polymorphism in Crystal Structures

The study of concomitant polymorphism in compounds like 3-fluoro-N-(3-fluorophenyl) benzamide helps in understanding the disorder in crystal structures. Such research is vital for the pharmaceutical industry in terms of drug formulation and stability (Chopra & Row, 2008).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-(2-fluoroethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDQAHBRDJMRBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553185 | |

| Record name | N-(2-Fluoroethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63186-89-0 | |

| Record name | N-(2-Fluoroethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

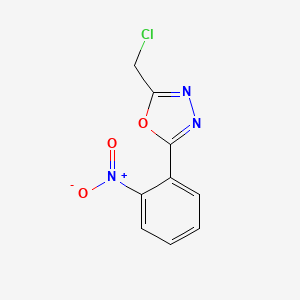

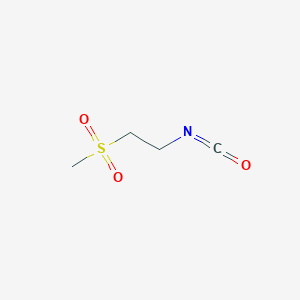

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Benzyloxy)phenyl]propan-2-one](/img/structure/B3385372.png)